molecular formula C13H11N3O4S2 B611048 Sudoxicam CAS No. 34042-85-8

Sudoxicam

Número de catálogo: B611048
Número CAS: 34042-85-8
Peso molecular: 337.4 g/mol
Clave InChI: SYCHUQUJURZQMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sudoxicam es un fármaco antiinflamatorio no esteroideo (AINE) de la clase de la enol-carboxamida. Fue patentado por Pfizer para el tratamiento de la trombosis. This compound es conocido por sus potentes actividades antiinflamatorias, antiedematosas y antipiréticas . Inhibe fuertemente la agregación de plaquetas de conejo, perro y humano causada por el colágeno .

Aplicaciones Científicas De Investigación

Biochemical Mechanisms and Metabolism

Sudoxicam's metabolism primarily involves cytochrome P450 enzymes, which play a crucial role in its bioactivation and subsequent toxicity. Research indicates that this compound is bioactivated more efficiently than meloxicam, with a six-fold higher rate of bioactivation but a significantly lower detoxification efficiency compared to meloxicam . The primary metabolic pathway for this compound involves the formation of an acylthiourea metabolite through thiazole ring scission, which is considered a pro-toxin .

Key Metabolic Pathways

  • Bioactivation : this compound undergoes epoxidation leading to reactive metabolites that can bind covalently to liver proteins, contributing to hepatotoxicity.
  • Detoxification : Unlike meloxicam, which utilizes a methyl group at the C5 position for detoxification pathways, this compound lacks this modification, resulting in less efficient detoxification and higher toxicity risk .

Comparative Toxicology: this compound vs. Meloxicam

The structural difference between this compound and meloxicam—specifically the presence of a methyl group in meloxicam—has profound implications for their safety profiles. Meloxicam has been on the market for over two decades with minimal reports of hepatotoxicity, while this compound was withdrawn following multiple cases of severe liver damage during clinical trials .

Toxicological Findings

  • Hepatotoxicity : Clinical trials revealed that this compound was associated with significant hepatotoxic events leading to its discontinuation .
  • Covalent Binding : Studies show that this compound exhibits lower covalent binding affinity compared to meloxicam in human liver microsomes, yet this binding is still significant enough to raise concerns about its safety profile .

Applications in Research

Despite its withdrawal from clinical use, this compound remains a subject of interest in pharmacological research due to its unique properties and the insights it provides into drug metabolism and toxicity.

Case Studies

  • Metabolic Pathway Analysis : Investigations into the metabolic pathways of this compound have provided valuable information about the role of specific cytochrome P450 enzymes in drug bioactivation and toxicity. These studies help clarify the mechanisms underlying drug-induced liver injury and inform safer drug design strategies .
  • Comparative Studies : Research comparing this compound and meloxicam has highlighted the importance of structural modifications in influencing drug safety. These studies serve as a model for understanding how subtle changes in drug structure can lead to significant differences in pharmacokinetics and toxicity profiles .

Mecanismo De Acción

Sudoxicam ejerce sus efectos inhibiendo las enzimas ciclooxigenasas (COX), que participan en la síntesis de prostaglandinas. Al inhibir estas enzimas, this compound reduce la inflamación, el dolor y la fiebre. Los principales objetivos moleculares de this compound son las enzimas COX-1 y COX-2 . Las vías involucradas en su mecanismo de acción incluyen la inhibición de la síntesis de prostaglandinas y la reducción de los mediadores inflamatorios .

Análisis Bioquímico

Biochemical Properties

Sudoxicam interacts with cyclooxygenase (COX) enzymes as a COX antagonist . It inhibits the COX enzymes, which play a crucial role in the inflammatory response by producing prostaglandins . This compound’s interaction with these enzymes results in its potent anti-inflammatory, anti-edema, and antipyretic activity .

Cellular Effects

This compound’s primary cellular effect is the inhibition of COX enzymes, which leads to a decrease in the production of prostaglandins . This reduction in prostaglandin synthesis can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of COX enzymes . This compound binds to the active site of these enzymes, preventing them from converting arachidonic acid into prostaglandins . This inhibition can lead to changes in gene expression related to inflammation and pain signaling .

Temporal Effects in Laboratory Settings

This compound undergoes a P450-mediated thiazole ring scission to the corresponding acylthiourea metabolite, a well-established pro-toxin . Over time, this metabolic process can lead to the accumulation of the acylthiourea metabolite, potentially contributing to this compound’s hepatotoxic effects .

Dosage Effects in Animal Models

In animal models, this compound has been shown to effectively reduce inflammation and fever at doses ranging from 1 to 10 mg/kg . At higher doses, this compound may cause adverse effects, including potential hepatotoxicity .

Metabolic Pathways

This compound’s primary metabolic pathway involves a P450-mediated thiazole ring scission to produce an acylthiourea metabolite . This metabolite is a pro-toxin, suggesting that this compound’s hepatotoxicity may be linked to this metabolic pathway .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Sudoxicam se puede sintetizar a través de un proceso de varios pasos que implica la formación de la estructura de la enol-carboxamida. La síntesis generalmente implica la reacción de 4-hidroxi-2-metil-2H-1,2-benzotiazina-3-carboxamida 1,1-dióxido con derivados de tiazol bajo condiciones controladas . Las condiciones de reacción a menudo incluyen el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado.

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas de control de calidad rigurosas para garantizar la consistencia y seguridad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Sudoxicam sufre varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como NADPH y agentes reductores como el glutatión. Las reacciones generalmente se llevan a cabo bajo condiciones controladas, como un pH y temperatura específicos, para garantizar el resultado deseado .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound incluyen metabolitos de acilaciltiourea y derivados hidroxilados. Estos productos a menudo se estudian por su actividad biológica y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de this compound

This compound es único debido a su potente inhibición de la agregación plaquetaria y sus características estructurales específicas, como el anillo de tiazol. Su alta hepatotoxicidad, en comparación con el meloxicam, también es un factor distintivo, lo que ha llevado a su retirada del mercado .

Actividad Biológica

Sudoxicam is a non-steroidal anti-inflammatory drug (NSAID) that was developed in the 1970s but was ultimately withdrawn from the market due to severe hepatotoxicity observed during clinical trials. This article examines the biological activity of this compound, focusing on its metabolic pathways, mechanisms of action, and the reasons for its withdrawal. Comparative studies with meloxicam, a related compound that has a better safety profile, will also be discussed.

This compound is structurally similar to meloxicam, with the only notable difference being a hydrogen atom at the C5 position of the thiazole ring in this compound compared to a methyl group in meloxicam. This minor structural variation significantly impacts their pharmacological profiles and toxicological outcomes.

Table 1: Structural Comparison of this compound and Meloxicam

CompoundC5 PositionKey Properties
This compoundHydrogenHigher hepatotoxicity
MeloxicamMethylLower hepatotoxicity, COX-2 selectivity

The primary mechanism of action for both drugs involves inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain. However, the bioactivation pathways differ significantly between the two compounds.

Bioactivation and Detoxification

Research indicates that this compound undergoes metabolic bioactivation primarily through cytochrome P450 (CYP) enzymes, particularly CYP2C8. The bioactivation process leads to the formation of reactive metabolites that can covalently bind to liver proteins, potentially resulting in hepatotoxicity. In contrast, meloxicam's metabolism involves hydroxylation at the C5 methyl group, which provides an alternative detoxification pathway that is not available for this compound.

Case Study: Hepatotoxicity Observations

In clinical trials, this compound was associated with several cases of severe hepatotoxicity, leading to its discontinuation. A key study highlighted that the extent of covalent binding to liver microsomes was approximately two-fold greater for meloxicam than for this compound under similar conditions, suggesting that meloxicam's metabolic pathway is less likely to produce harmful reactive species .

Table 2: Metabolism Comparison

CompoundMajor MetabolitePathway Description
This compoundAcylthiourea metabolite (S3)P450-mediated thiazole ring scission
MeloxicamHydroxylated metabolitesHydroxylation at C5 methyl group

Clinical Implications

The clinical implications of this compound's biological activity are profound. The severe hepatotoxicity observed led to its withdrawal from further development despite its initial promise as an NSAID. In contrast, meloxicam was approved and has been used successfully for treating osteoarthritis and rheumatoid arthritis since its introduction .

Risk Assessment of Reactive Metabolites

A novel risk assessment approach has been proposed to predict drug-induced liver injury (DILI) caused by reactive metabolites. Studies suggest that differential preponderance in metabolite formation between this compound and meloxicam may explain their contrasting safety profiles .

Propiedades

IUPAC Name

4-hydroxy-2-methyl-1,1-dioxo-N-(1,3-thiazol-2-yl)-1λ6,2-benzothiazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c1-16-10(12(18)15-13-14-6-7-21-13)11(17)8-4-2-3-5-9(8)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCHUQUJURZQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187653
Record name Sudoxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34042-85-8
Record name Sudoxicam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34042-85-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sudoxicam [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042858
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sudoxicam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sudoxicam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUDOXICAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X033PDI962
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The oxicams may be combined with the special 1,2-diacyl-glycero-3-phosphocholines in a molar ratio of 1:1 to 1:20, preferably in a molar ratio of 1:1 to 1:10. A unit dose for the therapeutic application to humans amounts to 5-300 mg oxicam combined with 10-500 mg 1,2-diacyl-glycerol-3-phosphocholine per day, preferably 10-20 mg for piroxicam and 100-300 mg for isoxicam combined with 50-250 mg 1,1-diacyl-glycero-3-phosphocholine.
[Compound]
Name
1,2-diacyl-glycero-3-phosphocholines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,2-diacyl-glycerol-3-phosphocholine
Quantity
255 (± 245) mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,1-diacyl-glycero-3-phosphocholine
Quantity
150 (± 100) mg
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sudoxicam
Reactant of Route 2
Reactant of Route 2
Sudoxicam
Reactant of Route 3
Sudoxicam
Reactant of Route 4
Reactant of Route 4
Sudoxicam
Reactant of Route 5
Reactant of Route 5
Sudoxicam
Reactant of Route 6
Reactant of Route 6
Sudoxicam

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.